Isonitrosoacetanilide chemical and physical properties
Isonitrosoacetanilide chemical and physical properties
Isonitrosoacetanilide: Physicochemical Profiling, Mechanistic Synthesis, and Applications in Drug Development
As a Senior Application Scientist, I often encounter molecules that, while not the final therapeutic target, serve as the critical linchpin in complex synthetic architectures. Isonitrosoacetanilide (IUPAC: (2E)-2-hydroxyimino-N-phenylacetamide) is one such molecule[1]. Primarily recognized as the pivotal intermediate in the Sandmeyer isatin synthesis, this compound bridges simple starting materials—like aniline and chloral hydrate—with highly complex, biologically active indole derivatives[2],[3].
This technical guide deconstructs the chemical and physical properties of isonitrosoacetanilide, the causality behind its synthetic protocols, and its downstream utility in modern drug development.
Physicochemical Profiling and Causality
Understanding the physical and chemical properties of isonitrosoacetanilide is not merely an academic exercise; these metrics directly dictate the parameters of its synthesis and isolation. Below is a synthesized profile of its core properties[1],[4],[5].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Relevance in Synthesis |
| IUPAC Name | (2E)-2-hydroxyimino-N-phenylacetamide | Defines the reactive functional groups (oxime and amide) necessary for downstream electrophilic cyclization. |
| Molecular Weight | 164.16 g/mol | Critical for stoichiometric balancing during scale-up operations. |
| Molecular Formula | C8H8N2O2 | Confirms elemental composition for mass spectrometry validation. |
| Melting Point | 175 – 178 °C | Acts as the primary self-validating Quality Control (QC) metric. A depressed melting point indicates incomplete condensation or trapped solvent. |
| Solubility | Soluble in ethanol, acetic acid, and ethyl acetate; Insoluble in cold water | The insolubility in cold water is exploited during synthesis; the addition of inorganic salts forces the product to precipitate out of the aqueous phase. |
Mechanistic Pathways: The Sandmeyer Isatin Synthesis
The is a masterclass in orchestrating multi-component reactions[2]. The formation of isonitrosoacetanilide is achieved via the condensation of a primary arylamine (aniline), chloral hydrate, and hydroxylamine hydrochloride[3].
From a mechanistic standpoint, the reaction begins with the formation of an anilinium intermediate. Chloral hydrate decomposes in the aqueous medium to provide the two-carbon backbone, which reacts with hydroxylamine to form the oxime moiety, ultimately yielding isonitrosoacetanilide[2].
Caption: Sandmeyer isatin synthesis pathway from aniline to isatin via isonitrosoacetanilide.
Experimental Methodology: Synthesis and Isolation
To ensure scientific integrity, a protocol must be a self-validating system. The following methodology for synthesizing isonitrosoacetanilide incorporates the causality behind each reagent choice and physical manipulation[2],[6].
Step-by-Step Protocol
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Preparation of the Aqueous Base: In a large round-bottomed flask, dissolve 0.54 moles of chloral hydrate in 1200 mL of water.
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The Salting-Out Agent: Add 1300 g of crystallized sodium sulfate ( Na2SO4 ) to the solution.
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Causality: Sodium sulfate acts as a salting-out agent. By drastically increasing the ionic strength of the aqueous medium, it decreases the solubility of the organic isonitrosoacetanilide intermediate, driving the equilibrium forward and forcing the product to precipitate[2].
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Amine Solubilization: In a separate vessel, dissolve 0.5 moles of aniline in 300 mL of water containing 0.52 moles of concentrated hydrochloric acid (HCl).
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Causality: Aniline is poorly soluble in water. The addition of HCl protonates the amine to form anilinium chloride, ensuring a completely homogeneous solution before the reaction commences[2].
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Hydroxylamine Addition: Prepare a solution of 1.58 moles of hydroxylamine hydrochloride in 500 mL of water and add it to the main flask.
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Thermal Activation: Heat the combined mixture until a thick paste forms (typically around 60–70 °C), then boil for 1–2 hours to drive the condensation to completion[6].
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Isolation and Self-Validation: Cool the mixture to precipitate the product. Filter the solid, wash with cold water to remove residual salts, and dry.
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QC Step: Measure the melting point. A pure yield of isonitrosoacetanilide will melt sharply between 175 °C and 178 °C[5]. If the melting point is depressed, recrystallization from ethanol is required.
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Caption: Step-by-step experimental workflow for the synthesis and isolation of isonitrosoacetanilide.
Downstream Applications in Drug Development
Once isolated and validated, isonitrosoacetanilide is subjected to electrophilic cyclization using concentrated sulfuric acid ( H2SO4 ) to yield [2],[7].
Critical Protocol Note: During cyclization, the temperature must be strictly maintained between 60 °C and 70 °C. If the temperature drops below 60 °C, the intermediate fails to cyclize. If it exceeds 70 °C, the aromatic ring undergoes unwanted sulfonation, which drastically reduces the yield of the target isatin[2],[6].
In modern drug development, the resulting isatin core acts as a privileged scaffold. Because it possesses both an electrophilic ketone (C-3) and an amide carbonyl (C-2), it readily undergoes nucleophilic additions and ring expansions[4]. Researchers utilize these pathways to synthesize potent monoamine oxidase (MAO) inhibitors, broad-spectrum antibacterial agents, and targeted kinase inhibitors (such as VEGFR-2 and EGFR inhibitors) utilized in oncology[8]. Furthermore, acetyl-substituted heterocyclic isatin derivatives have recently shown promise in inhibiting protease enzymes in SARS-CoV-1 and SARS-CoV-2[4].
References
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PubChem - Acetamide, 2-(hydroxyimino)-N-phenyl- (CID 6861488). National Center for Biotechnology Information.[Link]
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Organic Syntheses - Isatin Procedure (Marvel, C. S.; Hiers, G. S.). Org. Synth. 1925, 5, 71.[Link]
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ChemSpider Synthetic Pages - Sandmeyer isonitrosoacetanilide isatin synthesis. Royal Society of Chemistry. [Link]
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Journal of Chemical Health Risks - Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. [Link]
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Wikipedia - Isatin: Sandmeyer Methodology and Applications.[Link]
Sources
- 1. Acetamide, 2-(hydroxyimino)-N-phenyl- | C8H8N2O2 | CID 6861488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. journals.irapa.org [journals.irapa.org]
- 4. jchr.org [jchr.org]
- 5. DE2424372C3 - Process for the preparation of isonitrosoacetanilides - Google Patents [patents.google.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Isatin - Wikipedia [en.wikipedia.org]
- 8. Isatin (91-56-5)|MAO Inhibitor & Research Biochemical [benchchem.com]
